(5-amino-5-carboxypentyl)-trimethylazanium;chloride

Descripción

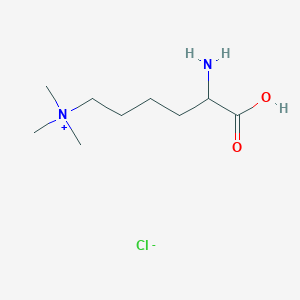

(5-Amino-5-carboxypentyl)-trimethylazanium; chloride (IUPAC name: [(5S)-5-amino-5-carboxypentyl]-trimethylazanium chloride, CAS: 10059-18-4) is a quaternary ammonium compound (QAC) with a molecular formula of C₁₀H₂₂ClN₂O₂ and a molecular weight of 258.75 g/mol. It features a pentyl backbone substituted with both amino (-NH₂) and carboxy (-COOH) groups, a trimethylazanium (N⁺(CH₃)₃) moiety, and a chloride counterion. This compound is structurally derived from lysine, where the ε-amino group is trimethylated, making it a derivative of Nε,Nε,Nε-trimethyllysine (TML).

Propiedades

Fórmula molecular |

C9H21ClN2O2 |

|---|---|

Peso molecular |

224.73 g/mol |

Nombre IUPAC |

(5-amino-5-carboxypentyl)-trimethylazanium;chloride |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-11(2,3)7-5-4-6-8(10)9(12)13;/h8H,4-7,10H2,1-3H3;1H |

Clave InChI |

ZKIJKCHCMFGMCM-UHFFFAOYSA-N |

SMILES canónico |

C[N+](C)(C)CCCCC(C(=O)O)N.[Cl-] |

Origen del producto |

United States |

Métodos De Preparación

Chemical Properties

This compound has a molecular formula of C₉H₂₁ClN₂O₂ and a molecular weight of 224.73 g/mol. It is a quaternary ammonium compound.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₁ClN₂O₂ |

| Molecular Weight | 224.73 g/mol |

| IUPAC Name | This compound |

| LogP | 0.44240 |

| Storage Conditions | -20°C |

Synthesis and Derivatives

H-Lys(Me)3-OH chloride hydrochloride, a related compound, can be synthesized through chemical methylation of lysine derivatives under controlled conditions.

Biological Activity

This compound, also known as Nε,Nε,Nε-trimethyllysine chloride, is a precursor in the biosynthesis of L-carnitine. It serves as a precursor for the formation of N,N,N-trimethyl-5-aminovaleric acid (TMAVA) through gut flora-dependent pathways, which has been implicated in various metabolic processes, particularly in relation to liver function and lipid metabolism. Trimethyllysine derivatives play a critical role in biological systems, particularly in post-translational modifications of proteins.

Table 2: Biological and Metabolic Roles

Spectroscopic Data

Analytical data, such as spectroscopic data, are used to characterize the compound.

Scientific Research Applications of this compound

This compound has several scientific research applications:

- Model Compound: It is often used as a model compound for studying biochemical pathways.

- Chelating Agent: In chemistry, it can be used as a chelating agent due to its ability to form stable complexes with metal ions.

Table 3: Research Applications

Análisis De Reacciones Químicas

(5-amino-5-carboxypentyl)-trimethylazanium;chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include glyoxal, glycolaldehyde, and other reducing sugars . The major products formed from these reactions are often advanced glycation end products (AGEs), which are stable end products resulting from the Maillard reaction

Aplicaciones Científicas De Investigación

(5-amino-5-carboxypentyl)-trimethylazanium;chloride has several scientific research applications. In chemistry, it is used as a chelating agent due to its ability to form stable complexes with metal ions . This property makes it valuable in bioinorganic chemistry, where it is used to study metal ion behavior in biological systems and environmental monitoring. In biology and medicine, the compound is studied for its role in protein modifications and its potential implications in diseases such as diabetes and atherosclerosis . Additionally, it is used in the development of novel catalytic processes and material science research.

Mecanismo De Acción

The mechanism of action of (5-amino-5-carboxypentyl)-trimethylazanium;chloride involves its interaction with molecular targets and pathways in biological systems. One of the key mechanisms is its ability to form stable complexes with metal ions, which can influence various biochemical processes . The compound’s interaction with calmodulin, a calcium-binding protein, is also significant as it mediates the control of several enzymes, ion channels, and other proteins . These interactions are crucial in understanding the compound’s effects and potential therapeutic applications.

Comparación Con Compuestos Similares

Structural and Functional Analogues in Biochemical Research

Analysis :

Analysis :

- Choline Chloride has a simpler hydroxyethyl chain, making it suitable for broad industrial use but lacking the amino/carboxy functionalization of the target compound.

- Girard’s Reagent T and Glycidyltrimethylammonium Chloride are optimized for nanocellulose modification due to their reactive epoxy/hydrazine groups, unlike the target compound’s biochemical focus .

Pharmaceutical and Specialty QACs

Analysis :

- The target compound’s amino-carboxy pentyl chain distinguishes it from pharmaceutical QACs, which often prioritize lipophilicity (e.g., aromatic/steroid moieties) for membrane penetration .

- (±)-Acetylcarnitine Chloride shares metabolic roles but uses an acetylated chain instead of a lysine-like backbone .

Key Differentiators of (5-Amino-5-Carboxypentyl)-Trimethylazanium; Chloride

Dual Functionalization: The presence of both amino and carboxy groups enhances solubility in aqueous environments and enables interactions with biomolecules (e.g., enzymes, histones) .

Charge Stability : Unlike amine-functionalized QACs (e.g., polyethylenimine derivatives), it maintains a positive charge across a wide pH range (3–8), similar to other QACs .

Actividad Biológica

(5-amino-5-carboxypentyl)-trimethylazanium;chloride, also known as Nε,Nε,Nε-trimethyllysine chloride, is a quaternary ammonium compound with significant biological activity. This compound is recognized for its role as a precursor in the biosynthesis of various metabolites and its potential therapeutic applications.

- Molecular Formula : C₉H₂₁ClN₂O₂

- Molecular Weight : 224.73 g/mol

- CAS Number : 55528-53-5

- Density : Not available

- LogP : 0.44240

- Storage Conditions : -20°C

This compound serves as a precursor for the formation of N,N,N-trimethyl-5-aminovaleric acid (TMAVA) through gut flora-dependent pathways. TMAVA has been implicated in various metabolic processes, particularly in relation to liver function and lipid metabolism.

Key Findings:

- Gut Flora Interaction : Research indicates that this compound is metabolized by gut microbiota, leading to increased levels of TMAVA in plasma, particularly in patients with liver steatosis .

- Inhibition of Enzymes : TMAVA has been shown to inhibit γ-butyrobetaine hydroxylase, an enzyme critical for carnitine biosynthesis, which may exacerbate fatty liver conditions .

- Potential Therapeutic Role : The modulation of gut microbiota and subsequent production of metabolites like TMAVA suggest potential therapeutic roles in managing metabolic disorders, including obesity and non-alcoholic fatty liver disease (NAFLD) .

Case Study 1: Liver Steatosis

A study conducted by Zhao et al. (2020) demonstrated that elevated plasma levels of TMAVA correlate with the severity of liver steatosis in patients. The study highlighted that TMAVA's inhibitory effects on carnitine biosynthesis could contribute to lipid accumulation in the liver, suggesting a pathogenic role for this metabolite in fatty liver disease .

Case Study 2: Metabolic Regulation

Another investigation focused on the metabolic implications of TMAVA derived from this compound showed that alterations in gut microbiota composition could influence the production of this metabolite, thereby impacting overall metabolic health .

Research Table

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Zhao M et al. (2020) | Liver Steatosis | Increased TMAVA levels linked to liver fat accumulation; inhibition of γ-butyrobetaine hydroxylase noted. |

| [ResearchGate] | Gut Microbiota | Modulation of gut microbiota affects TMAVA production and metabolic health outcomes. |

Q & A

Q. What are the recommended synthetic routes for (5-amino-5-carboxypentyl)-trimethylazanium chloride, and how can purity be optimized?

- Methodological Answer : The synthesis of this compound can be optimized using orthogonal protecting group strategies. For example, Fmoc-protected intermediates (e.g., Fmoc-Lys(Me3)-OH chloride) are commonly employed to preserve the amino and carboxyl functionalities during solid-phase peptide synthesis (SPPS) . Post-synthesis, reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) is critical for purification. Purity (>95%) should be verified via LC-MS (ESI+ mode) and ¹H/¹³C NMR, focusing on diagnostic signals such as the trimethylammonium proton resonance at ~3.1 ppm and carboxylate carbon at ~175 ppm .

Q. How should researchers characterize the structural integrity of (5-amino-5-carboxypentyl)-trimethylazanium chloride using spectroscopic methods?

- Methodological Answer : Structural validation requires a combination of:

- ¹H NMR : Identify the trimethylazanium group (singlet at δ 3.1–3.3 ppm) and α-protons of the amino-carboxypentyl chain (δ 1.5–2.5 ppm).

- ¹³C NMR : Confirm the carboxylate carbon (δ ~175 ppm) and quaternary trimethylammonium carbon (δ ~54 ppm).

- IR Spectroscopy : Detect carboxylate stretching (~1600 cm⁻¹) and ammonium N-H bending (~1550 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Match the molecular ion [M-Cl]⁺ to the theoretical mass (C₉H₂₁N₂O₂⁺: 213.1603 Da) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data regarding the compound’s role in mitochondrial function?

- Methodological Answer : Discrepancies in mitochondrial studies (e.g., stimulatory vs. inhibitory effects) may arise from differences in cell type, concentration, or assay conditions. To address this:

- Use isolated mitochondrial preparations (e.g., from rat liver) to standardize substrate availability.

- Monitor oxygen consumption via Clark-type electrodes under controlled states (States 2–4) with/without the compound (10–100 µM).

- Pair with 13C-labeled glucose tracing to assess its impact on TCA cycle flux via LC-MS metabolomics.

- Compare results to structurally analogous carnitine derivatives (e.g., palmitoyl-L-carnitine chloride) to isolate the role of the amino-carboxypentyl moiety .

Q. How can researchers design isotope-labeling experiments to trace the compound’s metabolic fate in vivo?

- Methodological Answer : To track metabolic incorporation:

- Synthesize a ¹³C/¹⁵N-labeled analog by substituting key precursors (e.g., ¹³C-glucose for the carboxypentyl backbone or ¹⁵N-ammonium chloride for the amino group).

- Administer the labeled compound to model organisms (e.g., mice) via intraperitoneal injection (1–5 mg/kg).

- Collect plasma/tissue samples at timed intervals and analyze via LC-HRMS with parallel reaction monitoring (PRM) for labeled metabolites.

- Use stable isotope-resolved metabolomics (SIRM) to map incorporation into pathways like β-oxidation or urea cycle intermediates .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility and stability in aqueous buffers?

- Methodological Answer : Discrepancies often arise from pH-dependent zwitterionic behavior. To standardize protocols:

- Prepare stock solutions in 20 mM phosphate buffer (pH 7.4) with sonication (30 min, 40°C) to achieve 25 mg/mL solubility.

- Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC quantification.

- For long-term storage, lyophilize the compound and store at -80°C under argon to prevent hygroscopic degradation .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.